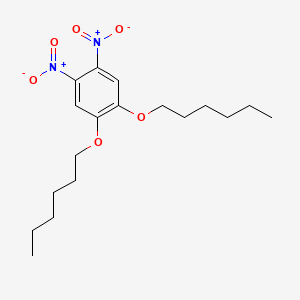
1,2-Bis(hexyloxy)-4,5-dinitrobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Bis(hexyloxy)-4,5-dinitrobenzene is an organic compound characterized by the presence of two hexyloxy groups and two nitro groups attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1,2-Bis(hexyloxy)-4,5-dinitrobenzene typically involves the nitration of 1,2-Bis(hexyloxy)benzene. The process begins with the preparation of 1,2-Bis(hexyloxy)benzene by reacting catechol with 1-bromohexane in the presence of potassium hydroxide and ethanol. The resulting product is then subjected to nitration using a mixture of nitric acid and sulfuric acid to introduce the nitro groups at the 4 and 5 positions of the benzene ring .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1,2-Bis(hexyloxy)-4,5-dinitrobenzene can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The hexyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as alkoxides or amines in the presence of a suitable solvent.
Major Products:
Reduction: 1,2-Bis(hexyloxy)-4,5-diaminobenzene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1,2-Bis(hexyloxy)-4,5-dinitrobenzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Potential use in studying the effects of nitroaromatic compounds on biological systems.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 1,2-Bis(hexyloxy)-4,5-dinitrobenzene involves its interaction with molecular targets through its nitro and hexyloxy groups. The nitro groups can undergo redox reactions, while the hexyloxy groups can participate in hydrophobic interactions. These interactions can affect various biochemical pathways, making the compound useful in different applications .
Comparaison Avec Des Composés Similaires
- 1,2-Bis(hexyloxy)benzene
- 1,2-Bis(hexyloxy)-4,5-diaminobenzene
- 1,2-Bis(hexyloxy)-4,5-dibromobenzene
Comparison: 1,2-Bis(hexyloxy)-4,5-dinitrobenzene is unique due to the presence of both hexyloxy and nitro groups, which confer distinct chemical properties. Compared to 1,2-Bis(hexyloxy)benzene, the nitro groups in this compound make it more reactive in redox reactions.
Propriétés
Formule moléculaire |
C18H28N2O6 |
|---|---|
Poids moléculaire |
368.4 g/mol |
Nom IUPAC |
1,2-dihexoxy-4,5-dinitrobenzene |
InChI |
InChI=1S/C18H28N2O6/c1-3-5-7-9-11-25-17-13-15(19(21)22)16(20(23)24)14-18(17)26-12-10-8-6-4-2/h13-14H,3-12H2,1-2H3 |
Clé InChI |
OXBCAOLYSYVUGI-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCOC1=C(C=C(C(=C1)[N+](=O)[O-])[N+](=O)[O-])OCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


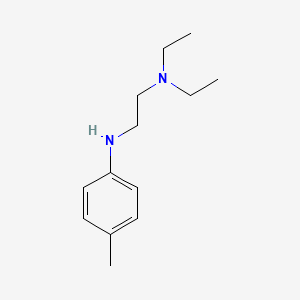
![4H-1,2,4-Triazol-3-amine, 4-[(4-chlorophenyl)methyl]-5-(methylthio)-](/img/structure/B12111006.png)
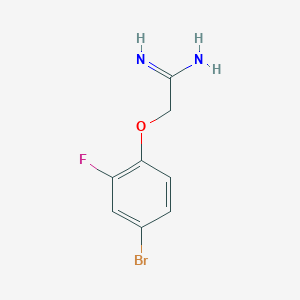
![(1R,2S,3S,5S)-8-Azabicyclo[3.2.1]octane-2,3-diol 2-benzoate](/img/structure/B12111015.png)
![4-(2-phenylethyl)-4H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B12111022.png)
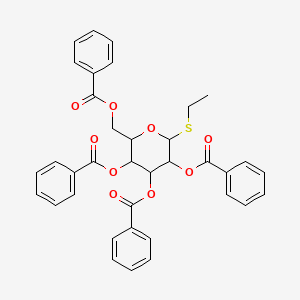
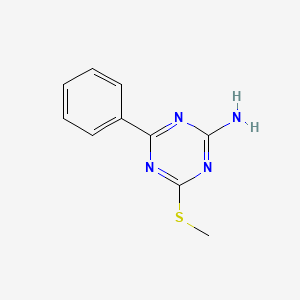


![2-Propenoic acid, 3-[2-(bromomethyl)phenyl]-, ethyl ester, (E)-](/img/structure/B12111048.png)

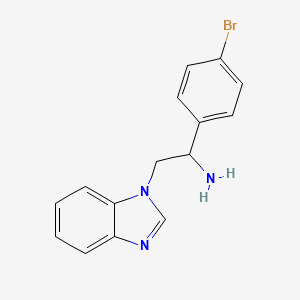

![4,5,9-Trihydroxy-4-(2-hydroxybutan-2-yl)-8-methyl-9-propan-2-yl-2,7,11-trioxa-16-azatricyclo[11.5.1.016,19]nonadec-13-ene-3,6,10-trione](/img/structure/B12111082.png)
